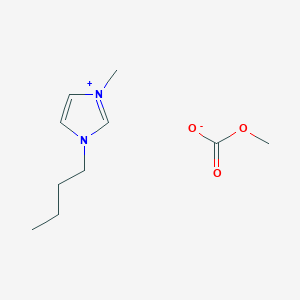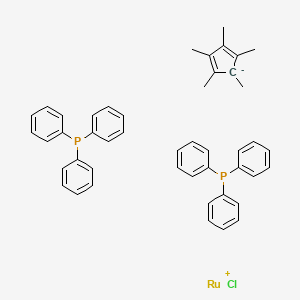
Cp*RuCl(PPh3)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride, commonly known as Cp*RuCl(PPh3)2, is an organometallic compound with the formula [(C10H15)Ru(P(C6H5)3)2Cl]. This compound is a half-sandwich complex featuring a ruthenium center coordinated to a pentamethylcyclopentadienyl ligand, two triphenylphosphine ligands, and a chloride ligand. It is widely used as a catalyst in various organic transformations due to its stability and reactivity .
作用机制
Target of Action
It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations .
Mode of Action
Cp*RuCl(PPh3)2 undergoes a variety of reactions often involving substitution of the chloride . For instance, with phenylacetylene, it gives the phenyl vinylidene complex . Displacement of one PPh3 by carbon monoxide affords a chiral compound . These reactions indicate that the compound interacts with its targets through a process of ligand exchange.
Biochemical Pathways
It is known that this compound serves as a catalyst for a variety of specialized reactions . For example, in the presence of NH4PF6, it catalyzes the isomerization of allylic alcohols to the corresponding saturated carbonyls .
Pharmacokinetics
It is known that this compound is an air-stable orange crystalline solid and is soluble in chloroform, dichloromethane, and acetone , which may influence its bioavailability.
Result of Action
It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations , indicating that it can induce significant changes at the molecular level.
Action Environment
It is known that this compound is air-stable , suggesting that it is relatively resistant to degradation in the presence of oxygen.
生化分析
Biochemical Properties
It is known to be a catalyst employed in the cycloaddition of azides with acetylenes, producing exclusively the 1,5-disubstitutedtriazoles . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to undergo a variety of reactions often by involving substitution of the chloride . For example, with phenylacetylene it gives the phenyl vinylidene complex
准备方法
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride can be synthesized by reacting ruthenium(III) chloride with triphenylphosphine and pentamethylcyclopentadiene in ethanol. The reaction typically involves heating the mixture to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for Cp*RuCl(PPh3)2 are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality catalysts for industrial applications.
化学反应分析
Types of Reactions
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as carbon monoxide or hydride.
Cycloaddition Reactions: It catalyzes the cycloaddition of azides with acetylenes, producing 1,5-disubstituted 1,2,3-triazoles.
Polymerization Reactions: It acts as a catalyst in living radical polymerization.
Common Reagents and Conditions
Phenylacetylene: Used in cycloaddition reactions to form phenyl vinylidene complexes.
Carbon Monoxide: Used in substitution reactions to form chiral compounds.
Azides: React with acetylenes in the presence of Cp*RuCl(PPh3)2 to form triazoles.
Major Products Formed
1,5-Disubstituted 1,2,3-Triazoles: Formed from the cycloaddition of azides and acetylenes.
Phenyl Vinylidene Complexes: Formed from the reaction with phenylacetylene.
Chiral Compounds: Formed from substitution reactions with carbon monoxide.
科学研究应用
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium: Similar structure but with a cyclopentadienyl ligand instead of a pentamethylcyclopentadienyl ligand.
Dichlorotris(triphenylphosphine)ruthenium(II): Contains three triphenylphosphine ligands and two chloride ligands.
Uniqueness
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is unique due to its pentamethylcyclopentadienyl ligand, which provides enhanced stability and reactivity compared to similar compounds with cyclopentadienyl ligands. This makes it particularly effective in catalyzing regioselective reactions and polymerizations .
属性
IUPAC Name |
chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWRJPOOFGXEKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45ClP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746198 |
Source


|
| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92361-49-4 |
Source


|
| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbonic acid tert-butyl ester (1-methyl-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl ester](/img/structure/B6336212.png)
![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B6336218.png)
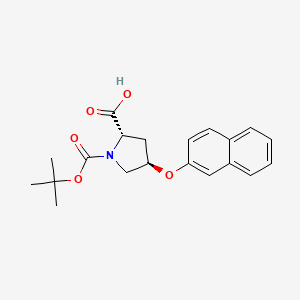
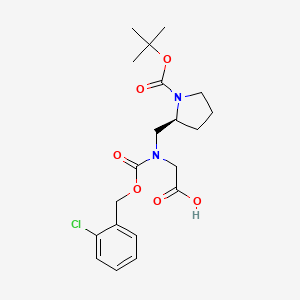
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)
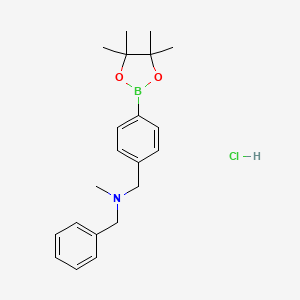
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

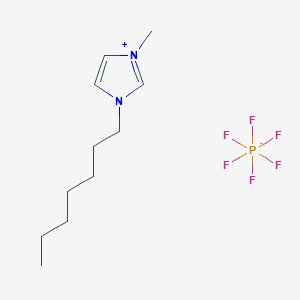

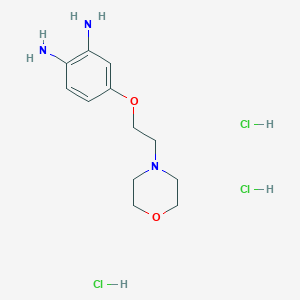
![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)

